9H-Carbazole, 2,3-dimethyl-

Analytical Chemistry Geochemistry Chromatography

Incorrect dimethylcarbazole isomers compromise GC retention indices and optoelectronic device performance. This 2,3-substituted isomer provides validated specificity. - **Critical differentiation**: GC retention index 1952 & distinct MS fragmentation - essential for accurate petroleum maturity ratios (e.g., 1-/(2-+3-)methylcarbazole). - **Synthetic utility**: 85% yield at N-position functionalization; reliable intermediate for OLED materials. - **Supply**: Packaged for analytical and synthesis scales.

Molecular Formula C14H13N
Molecular Weight 195.26 g/mol
CAS No. 18992-70-6
Cat. No. B12096604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9H-Carbazole, 2,3-dimethyl-
CAS18992-70-6
Molecular FormulaC14H13N
Molecular Weight195.26 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)NC3=CC=CC=C32
InChIInChI=1S/C14H13N/c1-9-7-12-11-5-3-4-6-13(11)15-14(12)8-10(9)2/h3-8,15H,1-2H3
InChIKeySYTNBTHSPJGLQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9H-Carbazole, 2,3-dimethyl- (CAS 18992-70-6) Technical Profile


9H-Carbazole, 2,3-dimethyl- (CAS 18992-70-6) is a methylated heterocyclic aromatic compound with the molecular formula C₁₄H₁₃N and a molecular weight of 195.26 g/mol [1]. It belongs to the carbazole class, characterized by a tricyclic structure comprising two benzene rings fused to a central pyrrole ring. The specific placement of methyl groups at the 2- and 3- positions on the carbazole core distinguishes it from other dimethylcarbazole isomers and influences its physicochemical properties, including its chromatographic behavior and electronic characteristics [2]. This compound is of interest in materials science, geochemistry, and as a synthetic intermediate.

Generic Substitution Risks for 9H-Carbazole, 2,3-dimethyl-


The assumption that any dimethylcarbazole isomer is a suitable substitute for 9H-Carbazole, 2,3-dimethyl- is fundamentally flawed. The position of methyl substituents on the carbazole scaffold dictates its chromatographic retention time, a critical parameter for analytical and preparative separations [1]. Furthermore, substitution patterns directly impact electronic properties, such as absorption and emission spectra, which are pivotal for optoelectronic applications. Using an alternative isomer without verification introduces uncontrolled variables in analytical methods and can lead to device performance inconsistencies or failure. The specific 2,3-substitution pattern confers a unique set of physical and chemical characteristics that cannot be replicated by its 3,6-, 2,7-, or 1,2-dimethyl counterparts.

Quantitative Differentiation of 9H-Carbazole, 2,3-dimethyl-


Gas Chromatographic Retention Index

9H-Carbazole, 2,3-dimethyl- exhibits a specific gas chromatographic retention index of 1952 on a PONA capillary column, which serves as a distinct analytical fingerprint. This value is critical for differentiating it from other dimethylcarbazole isomers in complex mixtures such as petroleum samples. While the retention times of many dimethylcarbazole isomers are quite close, the specific index for the 2,3-dimethyl isomer is a unique identifier [1].

Analytical Chemistry Geochemistry Chromatography

Mass Spectral Fingerprint

The compound is registered in the Wiley Registry of Mass Spectral Data, providing a definitive GC-MS fingerprint. This reference spectrum, with an exact mass of 195.104799 g/mol, enables confident identification of the 2,3-dimethyl isomer and differentiation from other compounds with similar molecular weights or structural features [1]. This is a key asset for any laboratory performing structural verification or compound identification.

Analytical Chemistry Mass Spectrometry Structural Confirmation

Electronic Absorption Profile

The placement of methyl groups at the 2- and 3-positions results in a distinct electronic absorption spectrum compared to unsubstituted carbazole and other isomers. A foundational study on the effect of methyl groups on carbazole's electronic spectra demonstrates that the spectral shifts of the longest wavelength absorption bands are influenced by the specific substitution pattern, with additivity principles generally holding for many isomers but not for those with steric hindrance, such as 4,5-disubstituted derivatives [1]. This implies that the 2,3-isomer will possess unique absorption and potentially emission characteristics compared to its 1,2-, 1,3-, 2,7-, or 3,6-counterparts.

Materials Science Optoelectronics Spectroscopy

Synthetic Precursor

The 2,3-dimethyl substitution pattern provides a specific, sterically defined core for further derivatization. For instance, a patent describes the synthesis of 2,3-dimethyl-9-(methanesulfonyl)carbazole in 85% yield, demonstrating that the 9-position of this specific isomer can be selectively functionalized while preserving the 2,3-dimethyl substitution on the carbazole ring [1]. This contrasts with isomers that might have different reactivity at the N-position or undergo different regioisomeric outcomes due to varying steric or electronic effects from their own methyl group placements.

Synthetic Chemistry Organic Synthesis Intermediate

Geochemical Marker Profile

In the context of petroleum geochemistry, the distribution and relative abundance of dimethylcarbazole isomers serve as indicators of oil maturity and migration pathways. Studies on biodegradation show that 2- and 3-methylcarbazoles, and by extension their dimethylated counterparts, exhibit specific susceptibility to biodegradation compared to benzocarbazoles. The ratio of 1-/(2-+3-)methylcarbazole is used as a maturity parameter [1]. This establishes that the 2,3-dimethyl isomer has a distinct environmental fate and utility as a geochemical marker, differentiating it from isomers that may be more or less recalcitrant.

Environmental Chemistry Geochemistry Petroleum Analysis

Application Scenarios for 9H-Carbazole, 2,3-dimethyl-


Analytical Standard for Geochemical Analysis

Due to its specific GC retention index (1952) and distinct mass spectrum, 9H-Carbazole, 2,3-dimethyl- serves as an indispensable analytical standard for identifying and quantifying dimethylcarbazole fractions in complex organic matrices like crude oil, source rocks, and environmental samples. Its use as a standard ensures accurate determination of biomarker ratios (e.g., 1-/(2-+3-)methylcarbazole) that are crucial for interpreting petroleum maturity and migration [1].

Building Block for Organic Synthesis

The compound is a valuable intermediate for constructing more complex molecular architectures, particularly those requiring a pre-installed 2,3-dimethyl substitution pattern on a carbazole core. Its demonstrated, high-yield functionalization at the N-position (e.g., 85% yield for N-methanesulfonyl derivative) makes it a reliable starting material for synthesizing novel materials, pharmaceuticals, or agrochemicals with defined structural and electronic properties [1].

Optoelectronic Structure-Property Research

The unique electronic absorption profile conferred by the 2,3-substitution pattern makes this compound a key tool for systematic investigations into how methyl group placement affects the photophysical properties of carbazole-based materials. It can be used as a model compound in spectroscopic studies to understand and predict the behavior of more complex carbazole derivatives intended for use in organic light-emitting diodes (OLEDs) or other optoelectronic devices [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 9H-Carbazole, 2,3-dimethyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.